

4-(3-Chlorophenyl)-4-oxobutanoic acid molecular weight

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Compound of Interest

Compound Name:	4-(3-Chlorophenyl)-4-oxobutanoic acid
CAS No.:	62903-14-4
Cat. No.:	B1586318

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An In-depth Technical Guide to **4-(3-Chlorophenyl)-4-oxobutanoic Acid**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(3-Chlorophenyl)-4-oxobutanoic acid**, a halogenated aromatic keto-acid of significant interest in medicinal chemistry and organic synthesis. The document details its fundamental physicochemical properties, centered around its molecular weight, and extends to practical, in-depth discussions on its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's role as a versatile chemical intermediate for the development of novel therapeutic agents. This guide is intended to serve as a critical resource for researchers in drug discovery and development, offering both foundational knowledge and actionable experimental protocols.

Molecular Identity and Physicochemical Properties

The precise characterization of a molecule is foundational to all subsequent research and development. The molecular weight, formula, and structure of **4-(3-Chlorophenyl)-4-oxobutanoic acid** define its identity and predict its behavior in chemical and biological systems.

Molecular Formula and Weight

4-(3-Chlorophenyl)-4-oxobutanoic acid is a structural isomer of the more commonly cited 4-(4-chlorophenyl)-4-oxobutanoic acid. As isomers, they share the same molecular formula and, consequently, the same molecular weight. The defining feature is the substitution pattern on the phenyl ring, with the chloro group at the meta (position 3) for the topic compound.

Key quantitative data are summarized in the table below. The monoisotopic mass is particularly critical for high-resolution mass spectrometry (HRMS) analysis, which is the gold standard for formula confirmation in modern organic chemistry.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ ClO ₃	Calculated
Molecular Weight	212.63 g/mol	[1][2]
Monoisotopic Mass	212.02402 Da	[3]
IUPAC Name	4-(3-chlorophenyl)-4-oxobutanoic acid	-
Synonyms	3-(3-Chlorobenzoyl)propionic acid	-

Chemical Structure

The structure consists of a butanoic acid chain where the carbon at position 4 is part of a ketone group. This carbonyl is attached to a phenyl ring, which is substituted with a chlorine atom at the C-3 position. This meta-substitution pattern significantly influences the molecule's electronic properties and reactivity compared to its ortho- and para-isomers.

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Figure 1. 2D Chemical Structure

Synthesis and Purification

The synthesis of regiochemically pure **4-(3-Chlorophenyl)-4-oxobutanoic acid** requires careful consideration of electrophilic aromatic substitution patterns. A common but flawed approach and a more targeted, efficient method are discussed below.

Synthetic Strategy: The Challenge of Regioselectivity

A standard method for synthesizing related compounds is the Friedel-Crafts acylation. For instance, reacting chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3) is a textbook approach.

However, this method is not ideal for producing the target meta-isomer. The chloro group is a deactivating but ortho, para-directing substituent. Consequently, the Friedel-Crafts acylation of chlorobenzene yields predominantly the para-isomer (84–97%) and a smaller amount of the ortho-isomer (3–12%), with the desired meta-isomer forming in negligible amounts (typically 0.1–4%).^[4] Relying on this route would lead to an intractable purification challenge and extremely low yields.

A superior and more logical strategy involves starting with a pre-functionalized, meta-substituted precursor, such as 3-chloroacetophenone, via the Willgerodt–Kindler reaction followed by hydrolysis, or using 3-chlorobenzoyl chloride in a targeted coupling reaction. The following protocol details a robust approach using a Stetter reaction.

Recommended Synthesis Protocol: N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reaction

This protocol provides a modern and efficient route that ensures the desired meta-regiochemistry.

Objective: To synthesize **4-(3-Chlorophenyl)-4-oxobutanoic acid** from 3-chlorobenzaldehyde and methyl acrylate.

Reagents and Materials:

- 3-Chlorobenzaldehyde
- Methyl acrylate
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (NHC precatalyst)
- Potassium tert-butoxide (KOtBu)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate
- Hexanes
- Lithium hydroxide (LiOH)
- Methanol

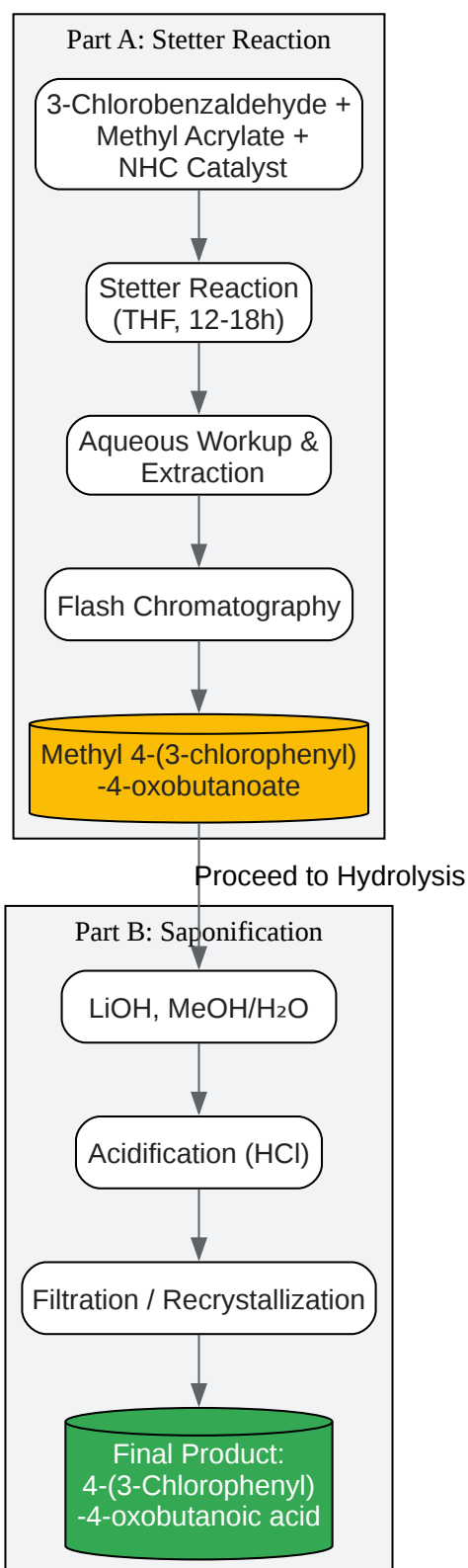
Step-by-Step Methodology:

- **Catalyst Activation:** In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add IPr·HCl (0.05 eq) and anhydrous THF. Cool the suspension to 0 °C and add KOtBu (0.05 eq) portion-wise. Stir for 30 minutes to generate the active NHC catalyst.
- **Stetter Reaction:** To the catalyst mixture, add 3-chlorobenzaldehyde (1.0 eq) followed by the slow, dropwise addition of methyl acrylate (1.2 eq). Allow the reaction to warm to room

temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

- **Workup and Purification (Ester):** Upon completion, quench the reaction with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product (methyl 4-(3-chlorophenyl)-4-oxobutanoate) by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
- **Saponification (Hydrolysis):** Dissolve the purified ester in a mixture of methanol and water (3:1). Add lithium hydroxide (3.0 eq) and stir at room temperature for 4-6 hours until the ester is fully consumed (monitor by TLC).
- **Final Isolation:** Remove methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH 1-2 with cold 1 M HCl, which will precipitate the product.
- **Purification (Acid):** Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure **4-(3-Chlorophenyl)-4-oxobutanoic acid**.

This self-validating protocol ensures the correct isomer is produced, and the purification steps are designed to remove starting materials and byproducts, with purity confirmed at each stage by standard analytical techniques (TLC, NMR).



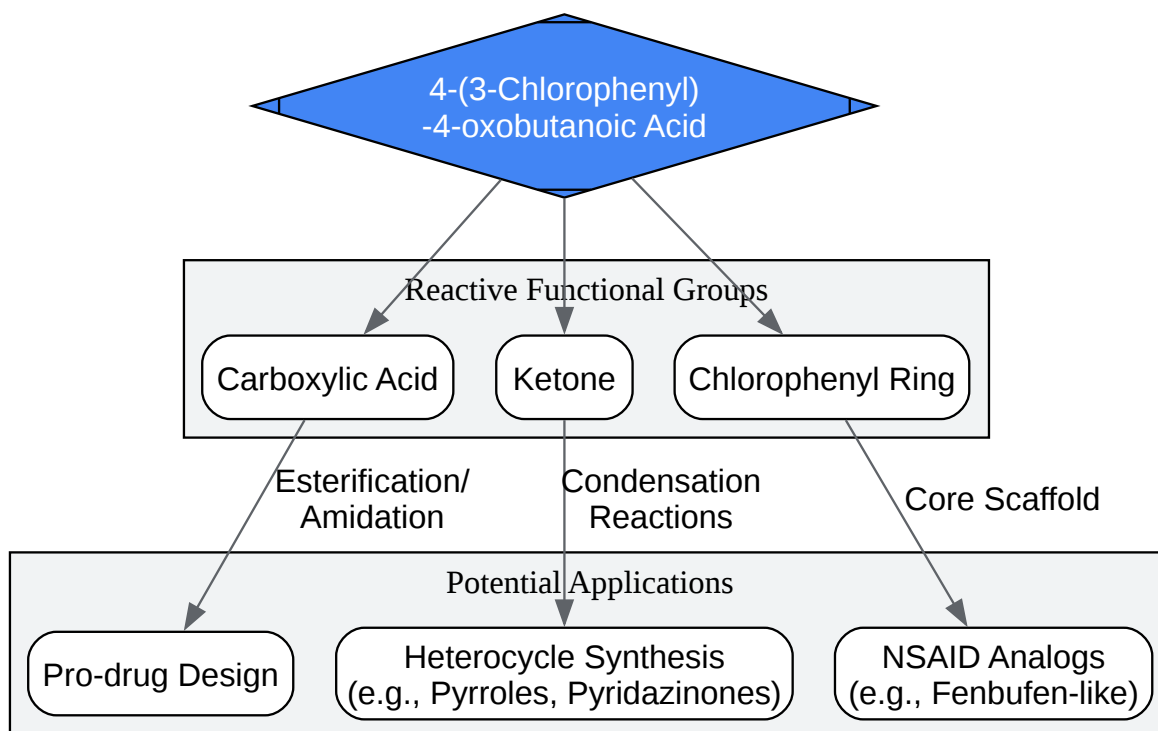
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Workflow for the targeted synthesis of **4-(3-Chlorophenyl)-4-oxobutanoic acid**.

Applications in Drug Discovery and Development

Aromatic keto-acids like **4-(3-Chlorophenyl)-4-oxobutanoic acid** are valuable building blocks in medicinal chemistry. Their utility stems from the presence of multiple reactive handles—the carboxylic acid, the ketone, and the aromatic ring—which can be selectively modified to build more complex molecular architectures.

- **Scaffold for Bioactive Molecules:** The core structure is a precursor to various heterocyclic systems and pharmacologically active agents. The related compound 3-benzoylpropionic acid is a known intermediate for pharmaceuticals and agrochemicals.^{[5][6]}
- **Pro-drug and Linker Development:** The carboxylic acid moiety can be esterified or converted to an amide, making it suitable for use in pro-drug strategies or as a covalent linker for attaching the molecule to other pharmacophores or delivery systems.
- **Fenbufen Analogs:** The para-isomer, 4-(4-chlorophenyl)-4-oxobutanoic acid, is a known impurity and synthetic precursor related to the non-steroidal anti-inflammatory drug (NSAID) Fenbufen.^[1] This establishes a clear precedent for the role of this chemical class in drug development. The meta-isomer serves as a key starting material for creating novel Fenbufen analogs to explore structure-activity relationships (SAR) and potentially develop agents with improved efficacy or safety profiles.



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Relationship between the molecule's structure and its synthetic applications.

Analytical Methodologies

Accurate and precise quantification is essential for reaction monitoring, purity assessment, and formulation development. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this type of molecule.

RP-HPLC Method for Quantification and Purity Analysis

Objective: To develop a validated RP-HPLC method for determining the purity and concentration of **4-(3-Chlorophenyl)-4-oxobutanoic acid**.

Rationale: The compound possesses good UV absorbance due to the aromatic ring and carbonyl group, making UV detection ideal. Its moderate polarity is well-suited for separation on a C18 stationary phase. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Standard phase for small molecule analysis.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	Acidic modifier for peak shape control.
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile	Organic solvent for elution.
Gradient	30% B to 95% B over 10 min	Ensures elution of the main peak and any impurities.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temp.	30 °C	Provides reproducible retention times.
Detection	UV at 225 nm and 254 nm	Wavelengths capture key electronic transitions.
Injection Vol.	10 µL	Standard volume for analytical HPLC.
Diluent	Acetonitrile:Water (50:50)	Solubilizes the analyte and is compatible with the mobile phase.

Validation Parameters: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose in a research or quality control environment.

Conclusion

4-(3-Chlorophenyl)-4-oxobutanoic acid, with a molecular weight of 212.63 g/mol, is more than a simple chemical entity; it is a strategic starting material for chemical innovation. While its synthesis requires a nuanced approach to overcome the challenges of regioselectivity inherent in Friedel-Crafts chemistry, modern catalytic methods provide an efficient and reliable path to

the pure compound. Its structural features make it a highly valuable scaffold for generating novel compounds in the field of drug discovery, particularly for developing analogs of established anti-inflammatory agents. The analytical methods described herein provide the necessary tools for researchers to confidently characterize and quantify this compound, supporting its journey from the laboratory bench to potential therapeutic applications.

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